molecular formula C11H15NO3S B6241167 ethyl 2-acetamido-3-(thiophen-3-yl)propanoate CAS No. 380301-91-7

ethyl 2-acetamido-3-(thiophen-3-yl)propanoate

Cat. No.: B6241167
CAS No.: 380301-91-7
M. Wt: 241.3
InChI Key:
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Description

Ethyl 2-acetamido-3-(thiophen-3-yl)propanoate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetamido-3-(thiophen-3-yl)propanoate typically involves the condensation of ethyl acetoacetate with thiophene-3-carboxaldehyde, followed by the addition of acetamide. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine or pyridine, to facilitate the condensation reaction. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetamido-3-(thiophen-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.

Scientific Research Applications

Ethyl 2-acetamido-3-(thiophen-3-yl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-acetamido-3-(thiophen-3-yl)propanoate is largely dependent on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and ion channels, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or signaling pathways involved in disease processes.

Comparison with Similar Compounds

Ethyl 2-acetamido-3-(thiophen-3-yl)propanoate can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxylic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

    Thiophene-3-carboxaldehyde: Used as an intermediate in the synthesis of various heterocyclic compounds.

    2-Acetylthiophene: Employed in the production of fragrances and flavoring agents.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetamido and ester groups provide additional sites for chemical modification, enabling the design of novel derivatives with tailored properties for specific applications.

Properties

CAS No.

380301-91-7

Molecular Formula

C11H15NO3S

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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